molecular formula C22H18Cl2N4O2S B12382393 Egfr-IN-88

Egfr-IN-88

Cat. No.: B12382393
M. Wt: 473.4 g/mol
InChI Key: VIJBROPXMOLSCE-UHFFFAOYSA-N
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Description

Egfr-IN-88 is a potent inhibitor of the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. This compound has shown significant cytotoxic effects on cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of Egfr-IN-88 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The preparation method typically involves the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Egfr-IN-88 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another. .

Scientific Research Applications

Egfr-IN-88 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of tyrosine kinase activity.

    Biology: Employed in cell culture studies to investigate the effects of EGFR inhibition on cell proliferation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of various cancers, particularly non-small cell lung cancer.

    Industry: Utilized in the development of new EGFR inhibitors and related pharmaceuticals

Mechanism of Action

Egfr-IN-88 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Egfr-IN-88 is unique in its high potency and selectivity for EGFR. Similar compounds include:

This compound stands out due to its ability to induce apoptosis at lower concentrations compared to these similar compounds, making it a valuable addition to the arsenal of EGFR-targeted therapies .

Properties

Molecular Formula

C22H18Cl2N4O2S

Molecular Weight

473.4 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-2-[[5-(2,3-diethylquinoxalin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C22H18Cl2N4O2S/c1-3-16-17(4-2)26-19-9-12(5-8-18(19)25-16)21-27-28-22(30-21)31-11-20(29)14-7-6-13(23)10-15(14)24/h5-10H,3-4,11H2,1-2H3

InChI Key

VIJBROPXMOLSCE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C3=NN=C(O3)SCC(=O)C4=C(C=C(C=C4)Cl)Cl)N=C1CC

Origin of Product

United States

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